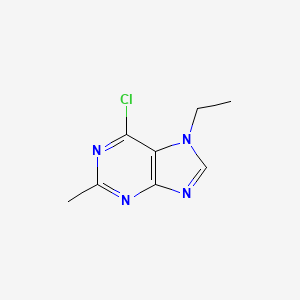

6-Chloro-7-ethyl-2-methyl-7H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-7-ethyl-2-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-13-4-10-8-6(13)7(9)11-5(2)12-8/h4H,3H2,1-2H3 |

InChI Key |

LZVPRMRDEPAPKP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=NC(=N2)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 7 Ethyl 2 Methyl 7h Purine and Analogous Structures

General Synthetic Routes to Substituted Purines

The synthesis of the purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of heterocyclic chemistry. wikipedia.org Various strategies have been developed to construct this essential scaffold, often allowing for the introduction of diverse substituents.

Strategies Involving Cyclization of Pyrimidine and Imidazole Precursors

A prevalent and versatile method for constructing the purine core involves the cyclization of appropriately substituted pyrimidine or imidazole precursors. researchgate.netacs.orgresearchgate.net This approach offers a high degree of control over the final substitution pattern of the purine.

From Pyrimidine Precursors: The Traube purine synthesis, a classical example, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon component, such as formic acid or its derivatives, to form the imidazole portion of the purine ring. Variations of this method allow for the introduction of different substituents at the C2 and C8 positions of the purine. The synthesis of various substituted pyrimidines can be achieved through methods like the cyclization of ketones with nitriles or from β-formyl enamides. nih.gov

From Imidazole Precursors: Alternatively, the synthesis can commence from an imidazole derivative. researchgate.netmdpi.com For instance, a 4-aminoimidazole-5-carboxamide can be cyclized with a suitable reagent to form the pyrimidine ring, yielding the desired purine. This route is particularly useful for the synthesis of N7-substituted purines. mdpi.com The use of the Vicarious Nucleophilic Substitution of Hydrogen (VNS) reaction on 4-nitroimidazole (B12731) provides an efficient pathway to key intermediates for purine synthesis. researchgate.netmdpi.com These intermediates can then be cyclized to form the purine ring. mdpi.com

Approaches Utilizing Diaminomaleonitrile and Urea (B33335) Derivatives

Other synthetic strategies leverage different starting materials to construct the purine skeleton.

Diaminomaleonitrile (DAMN): DAMN, the tetramer of hydrogen cyanide, serves as a prebiotic precursor to purines. acs.org Its photochemical rearrangement to 5-aminoimidazole-4-carbonitrile (AICN) and subsequent hydrolysis to 5-aminoimidazole-4-carboxamide (B1664886) (AICA) provide key intermediates for purine synthesis. acs.org

Urea Derivatives: Urea and its derivatives can also be employed in the synthesis of purines. nih.govrsc.org For example, alkylated urea derivatives can react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. These can then be converted to 5,6-diaminopyrimidines, which are key intermediates for purine synthesis via cyclization. rsc.org

Regioselective Introduction of the Chloro Substituent at C6

The introduction of a chlorine atom at the C6 position of the purine ring is a crucial step in the synthesis of many biologically active purine derivatives, including the title compound. This is due to the versatility of the 6-chloro group as a leaving group, enabling further functionalization.

Chlorination Reactions on the Purine Nucleus

Direct chlorination of the purine nucleus is a common method for introducing the C6-chloro substituent. This is typically achieved by treating a 6-hydroxypurine (hypoxanthine) derivative with a chlorinating agent.

A widely used reagent for this transformation is phosphoryl chloride (POCl₃). google.com The reaction of hypoxanthine (B114508) with phosphoryl chloride, often in the presence of a base like dimethylaniline, yields 6-chloropurine (B14466). google.com Other chlorinating agents can also be employed, and the reaction conditions can be tailored to the specific substrate. A new procedure for the chlorination of purine nucleosides involves using m-chloroperbenzoic acid (MCPBA) in an aprotic solvent. osti.gov

Role of 6-Chloropurines as Versatile Intermediates

6-Chloropurines are highly valuable synthetic intermediates due to the reactivity of the C6-chloro substituent towards nucleophilic substitution. acs.orgnih.gov This allows for the introduction of a wide array of functional groups at this position, including amino, alkoxy, and thioether moieties.

For instance, 6-chloropurines can undergo amination reactions with various amines to produce 6-aminopurines (adenine derivatives). researchgate.net They can also be converted to 6-mercaptopurines or 6-alkoxypurines through reactions with appropriate sulfur or oxygen nucleophiles. Furthermore, 6-chloropurines can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds at the C6 position, leading to the synthesis of 6-aryl- or 6-alkylpurines. nih.govcolab.ws This versatility makes 6-chloropurines key building blocks in the synthesis of a diverse range of purine derivatives with potential biological activities. nih.gov

Controlled N-Alkylation at the N7 Position

The final key structural feature of the title compound is the ethyl group at the N7 position of the purine ring. The regioselective alkylation of purines can be challenging, as direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to thermodynamic stability. acs.orgnih.gov

However, several strategies have been developed to achieve controlled N7-alkylation. One approach involves the direct alkylation under kinetic control, often at lower temperatures, which can favor the formation of the N7-alkylated product. acs.org The choice of solvent and base can also influence the regioselectivity of the reaction. ub.edu

Another strategy involves the use of specific directing groups or catalysts. For example, a method for direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl₄ as a catalyst. acs.orgnih.govacs.org While this method is specific for tert-alkyl groups, it highlights the potential for catalyst-controlled regioselectivity.

Unambiguous synthesis of N7-alkylated purines can also be achieved through the cyclization of appropriately substituted imidazole precursors, where the alkyl group is already attached to the imidazole nitrogen that will become the N7 of the purine. acs.org Although this method is often more laborious, it provides excellent regiocontrol.

Regioselective N7-Alkylation of 6-Substituted Purines

The alkylation of the purine ring is a critical step in the synthesis of many biologically active compounds. While the N9 position is often the thermodynamically favored site for alkylation, specific conditions can be employed to achieve regioselective substitution at the N7 position.

Direct alkylation of 6-substituted purines, such as 6-chloropurine, with alkyl halides under basic conditions typically results in a mixture of N7 and N9 isomers. imtm.cznih.gov However, methods have been developed to favor the formation of the N7-alkylated product. One such approach involves the use of N-trimethylsilylated purine derivatives which can react with alkyl halides in the presence of a Lewis acid catalyst like SnCl₄. nih.govnih.gov This method allows for the direct and regioselective introduction of alkyl groups at the N7 position. nih.govnih.gov

Another strategy to favor N7-alkylation is the use of Grignard reagents. imtm.cz Although less common, this method has been shown to preferentially yield N7 isomers. imtm.cz Additionally, multi-step procedures involving the protection of the N9 position, followed by N7-alkylation and subsequent deprotection, offer an unambiguous route to N7-substituted purines, though these methods are often more laborious. imtm.cz

Synthetic Methods for Incorporating the Ethyl Group at N7

The introduction of an ethyl group at the N7 position follows the general principles of N-alkylation of purines. The choice of the ethylating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Commonly, ethyl halides such as ethyl bromide or ethyl iodide are used as the source of the ethyl group. The reaction is typically carried out in the presence of a base to deprotonate the purine ring, making it more nucleophilic. The regioselectivity of the ethylation, favoring the N7 or N9 position, is highly dependent on the reaction conditions as detailed in the following section. For instance, in the synthesis of related compounds, alkylation of 6-chloropurine with various alkyl halides has been extensively studied, providing a framework for the targeted N7-ethylation. imtm.cznih.gov

Factors Governing Regioselectivity (N7 vs. N9) in Alkylation Reactions

The competition between N7 and N9 alkylation is a well-documented phenomenon in purine chemistry, with the outcome being dictated by a delicate interplay of several factors. Generally, the N9 isomer is the thermodynamically more stable product, while the N7 isomer is often the kinetically favored product. nih.gov

Kinetic vs. Thermodynamic Control: Reactions performed under kinetically controlled conditions, such as at lower temperatures and for shorter durations, tend to favor the formation of the N7-alkylated purine. nih.gov Conversely, thermodynamically controlled conditions, involving higher temperatures and longer reaction times, typically lead to the predominant formation of the more stable N9 isomer. nih.gov In some cases, the initially formed N7 isomer can rearrange to the N9 isomer under thermodynamic conditions. nih.gov

Solvent and Catalyst Effects: The choice of solvent plays a significant role in directing the regioselectivity. For instance, in the methylation of 6-bromopurine, less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) have been shown to improve the selectivity for the N7 isomer compared to more polar solvents like acetone (B3395972) or acetonitrile (B52724). acs.org The use of specific catalysts, such as SnCl₄ in the alkylation of silylated purines, can also strongly direct the reaction towards the N7 position. nih.govnih.gov

Substituent Effects: The nature of the substituent at the C6 position of the purine ring can influence the N7/N9 alkylation ratio. nih.gov Bulky substituents at C6 can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. capes.gov.br Conversely, certain electronic properties of the C6 substituent can also modulate the nucleophilicity of the N7 and N9 nitrogens, thus influencing the site of alkylation. nih.gov

Table 1: Factors Influencing N7 vs. N9 Alkylation Regioselectivity

| Factor | Favors N7-Alkylation (Kinetic Product) | Favors N9-Alkylation (Thermodynamic Product) |

|---|---|---|

| Temperature | Lower temperatures | Higher temperatures |

| Reaction Time | Shorter durations | Longer durations |

| Solvent Polarity | Generally less polar solvents | Can vary, but often seen in polar solvents |

| Steric Hindrance | Less bulky C6-substituents | More bulky C6-substituents |

| Catalysts/Reagents | Specific Lewis acids (e.g., SnCl₄ with silylated purines), Grignard reagents | Standard basic conditions often yield mixtures, but can favor N9 under thermodynamic control |

Methylation at the C2 Position of the Purine Ring

Synthetic Pathways for Introducing Alkyl Groups at C2

The introduction of an alkyl group, such as methyl, at the C2 position of the purine ring is typically achieved through cross-coupling reactions. These methods are advantageous as they allow for the formation of a carbon-carbon bond at a specific position on the purine core.

Palladium-catalyzed cross-coupling reactions are a common strategy. nih.gov For instance, a halogenated purine precursor, such as a 2-chloro or 2-iodopurine derivative, can be reacted with an organometallic reagent like trimethylaluminum (B3029685) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to install the methyl group at the C2 position. nih.gov The efficiency and selectivity of these reactions are often high, making them a valuable tool in the synthesis of 2-alkylated purines. nih.gov The substituent at the C2 position can significantly influence the biological activity of the purine derivative. nih.gov

Considerations for Stereochemical Control at C2

The C2 position of the purine ring is part of an aromatic system and is therefore planar. The introduction of a methyl group at this position does not create a chiral center. Consequently, considerations of stereochemical control at the C2 position are not applicable in this context.

Advanced Synthetic Strategies for Purine Diversification Relevant to 6-Chloro-7-ethyl-2-methyl-7H-purine

The development of diverse libraries of purine derivatives is a major focus in medicinal chemistry, as it allows for the exploration of structure-activity relationships and the identification of potent and selective drug candidates. nih.gov Several advanced synthetic strategies are employed to create variations of the purine scaffold, which are relevant to the synthesis of analogs of this compound.

Combinatorial Synthesis: Both solution-phase and solid-phase synthesis methodologies have been developed to generate large libraries of 2,6,9-trisubstituted purines. nih.gov Solid-phase synthesis, in particular, offers advantages in terms of purification and automation. For example, a purine core can be anchored to a resin, and substituents can be sequentially introduced at various positions through a series of reactions, followed by cleavage from the solid support to yield the final products. rsc.org

Sequential Cross-Coupling Reactions: Starting from a di- or tri-halogenated purine, different substituents can be introduced in a stepwise manner using a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of the halogen atoms (e.g., iodo > bromo > chloro) can be exploited to achieve selective substitution at specific positions. This approach allows for the systematic variation of substituents at positions C2, C6, and C8 of the purine ring. nih.gov

Late-Stage Functionalization: Another powerful strategy involves the direct functionalization of C-H bonds on the purine ring. This avoids the need for pre-functionalized (e.g., halogenated) starting materials. For example, methods for the direct C6-H alkylation of purines have been developed, offering a more atom-economical route to introduce diversity at this position. nih.gov

These advanced strategies enable the synthesis of a wide array of purine derivatives, facilitating the optimization of biological activity through the systematic modification of the substituents on the purine core. imtm.cz

Photoredox and Nickel-Catalyzed Cross-Coupling for C-C Bond Formation

The formation of carbon-carbon bonds at the C6-position of purines is a key transformation for generating structural diversity. A powerful and increasingly utilized method to achieve this is the combination of photoredox and nickel catalysis. This dual catalytic system enables the coupling of C(sp²)-hybridized centers of the purine ring with C(sp³)-hybridized alkyl fragments under mild conditions. nih.govresearchgate.net

This strategy has been successfully applied to the functionalization of purine nucleosides, which often present synthetic challenges. nih.gov The reaction typically employs an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, engages in a single-electron transfer process. This generates an alkyl radical from a suitable precursor, such as an alkyl bromide or a bis(catecholato)alkylsilicate. nih.govresearchgate.net Concurrently, a nickel catalyst undergoes a catalytic cycle, facilitating the cross-coupling between the photochemically generated alkyl radical and the purine substrate. nih.gov

A significant advantage of this methodology is its functional group tolerance, allowing for the late-stage functionalization of complex molecules, including unprotected nucleosides. nih.gov The reaction conditions are generally mild, avoiding the harsh reagents that can be incompatible with the sensitive purine core and associated functional groups. researchgate.netresearchgate.net This approach provides a robust platform for creating libraries of C6-alkylated purines for medicinal chemistry programs. nih.gov

Table 1: Photoredox/Nickel Dual Catalysis for Purine Functionalization

| Feature | Description |

|---|---|

| Catalyst System | Iridium or Ruthenium photocatalyst with a Nickel cross-coupling catalyst. |

| Alkyl Source | Readily available alkyl bromides or alkylsilicates. nih.govresearchgate.net |

| Reaction Type | sp²-sp³ cross-coupling. nih.gov |

| Key Advantage | High functional group tolerance and mild reaction conditions. researchgate.netresearchgate.net |

| Application | Late-stage functionalization of complex purine nucleosides. nih.gov |

Metal-Free Direct Arylation Approaches

To circumvent the use of transition metals, metal-free direct C-H functionalization methods have emerged as a greener alternative for modifying the purine scaffold. rsc.org These approaches offer a direct way to form C-C bonds at specific positions of the purine ring, often with high regioselectivity. rsc.orgrsc.org

One such method involves the direct C6-H alkylation of purines using 4-alkyl-1,4-dihydropyridines (DHPs) as the alkyl source. rsc.org This reaction is promoted by an oxidant like potassium persulfate (K₂S₂O₈) and proceeds at room temperature without the need for a metal catalyst or additional acids. rsc.org Despite the presence of multiple reactive C-H bonds (C2, C6, and C8) on the purine ring, this method demonstrates high selectivity for the C6 position. rsc.org

Another metal-free approach is the Minisci-type reaction for the direct acylation of the C6-position of purines. rsc.org This method utilizes aldehydes as the acyl source and tert-butyl hydroperoxide (TBHP) as the radical initiator. The reaction exhibits excellent functional group compatibility and provides a straightforward route to C6-acylated purines. rsc.org For direct C-H arylation at the C8 position, a palladium-catalyzed method in the presence of copper iodide (CuI) and cesium carbonate (Cs₂CO₃) has been developed, which is effective with a range of aryl iodides. nih.gov While this specific protocol is not metal-free, it highlights the efforts to achieve direct C-H functionalization on the purine core. nih.gov

Table 2: Metal-Free Direct C-H Functionalization of Purines

| Method | Reagents | Position | Key Features |

|---|---|---|---|

| Direct Alkylation | 4-Alkyl-1,4-dihydropyridines, K₂S₂O₈ | C6 | Metal-free, room temperature, high regioselectivity. rsc.org |

Parallel Synthesis and Combinatorial Libraries of Substituted Purines

The demand for large numbers of diverse compounds for high-throughput screening has driven the development of parallel synthesis and combinatorial chemistry techniques for purine derivatives. imperial.ac.uk These strategies allow for the rapid generation of extensive libraries of substituted purines, facilitating the exploration of structure-activity relationships. nih.govacs.org

A common approach involves the construction of a central purine core, which is then elaborated through various substitution reactions. nih.gov For instance, a library of tetra-substituted purines can be prepared starting from a 4,5-diaminopyrimidine. nih.gov Cyclization with a carboxylic acid or its derivative forms a 2,8,9-trisubstituted 6-chloropurine core. This key intermediate allows for further diversification at the C6 position, leading to a library of fully substituted purines. nih.gov

Another strategy employs a 6-sulfur-substituted pyrimidine as a key intermediate for the parallel solution-phase synthesis of 2,6,8,9-tetrasubstituted purines. acs.org This method combines the construction and modification of the purine ring to maximize structural diversity. The synthesis involves sequential substitution of a dichloropyrimidine, reduction of a nitro group, cyclization to form the purine ring, and subsequent oxidation and displacement of the sulfur-containing group to introduce diversity at the C6 position. acs.org This methodology was successfully used to create a 216-member purine library. acs.org Solid-phase synthesis has also been employed, where the purine skeleton is immobilized on a resin, allowing for sequential modifications and easy purification of the final products. nih.govacs.org

Table 3: Strategies for Parallel Synthesis of Purine Libraries

| Strategy | Key Intermediate | Diversity Points | Library Size Example |

|---|---|---|---|

| Pyrimidine Cyclization | 2,8,9-Trisubstituted 6-chloropurine | C2, C6, C8, N9 | 135 members nih.gov |

| Sulfur Intermediate | 6-Sulfur-substituted pyrimidine | C2, C6, C8, N9 | 216 members acs.org |

Chemical Reactivity and Transformation of 6 Chloro 7 Ethyl 2 Methyl 7h Purine

Reactivity Profile of the Chloro Substituent at C6

The chlorine atom at the C6 position of the purine (B94841) ring is a key site for chemical modification due to its nature as a good leaving group in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing character of the purine ring system facilitates these transformations.

The C6-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse 6-substituted purine derivatives. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the purine ring is temporarily disrupted by the attack of the nucleophile and subsequently restored upon the departure of the chloride ion. nih.gov

Microwave-assisted amination of 6-chloropurine (B14466) derivatives with various amines in water has been shown to be an efficient and environmentally friendly method for preparing 6-substituted aminopurines in high yields. mdpi.com This methodology can be applied to 6-Chloro-7-ethyl-2-methyl-7H-purine for the synthesis of its N6-substituted analogs. For instance, classical nucleophilic substitution of the C6 chlorine atom with different amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures is a common strategy. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloropurines

| Nucleophile | Reagent | Conditions | Product Type | Reference |

| Amines | Various primary and secondary amines | Microwave irradiation in water or classical heating with a base (e.g., DIPEA) in a solvent (e.g., n-BuOH) | 6-Aminopurine derivatives | mdpi.comnih.gov |

| Diethanolamine | Diethanolamine | Microwave irradiation in neat water | 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides | acs.org |

| Ethyl Acetoacetate | Ethyl Acetoacetate | Different reaction conditions without a metal catalyst | 2-(Purin-6-yl)acetoacetic acid ethyl esters, (Purin-6-yl)acetates, and 6-Methylpurines | acs.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C6 position of 6-chloropurines. nih.govmdpi.comacs.org These reactions significantly expand the synthetic utility of this compound, enabling the introduction of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura cross-coupling reaction of 6-chloropurine derivatives with boronic acids is a widely used method for the synthesis of 6-aryl- and 6-alkenylpurines. acs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. The choice of reaction conditions, particularly the solvent and base, can be crucial for achieving high yields, with anhydrous conditions sometimes favoring electron-rich boronic acids and aqueous conditions being more suitable for electron-poor ones. acs.org

Table 2: Examples of Cross-Coupling Reactions on 6-Chloropurines

| Reaction Type | Coupling Partner | Catalyst/Base | Product Type | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Phenylpurine derivatives | acs.org |

| Suzuki-Miyaura | Substituted phenylboronic acids | Palladium catalyst | 6-(Substituted phenyl)purine derivatives | mdpi.com |

| Negishi | Organozinc halides | (Ph₃P)₄Pd | 6-Alkyl, 6-cycloalkyl, and 6-arylpurine derivatives | nih.gov |

| Direct Arylation | Activated aromatics | Anhydrous AlCl₃ | C6-Aryl-substituted purine analogues |

A study on the regioselective cross-coupling of 6,8-dichloropurines demonstrated that Pd-catalyzed coupling with phenylboronic acid occurred selectively at the C6 position. This suggests a higher reactivity of the C6-chloro position compared to other halogenated positions on the purine ring under these conditions.

Stability and Reactivity of the Ethyl Group at N7

N7-alkylation of purines introduces a positive charge on the imidazole (B134444) ring, which can affect the stability of the N-alkyl group. While N9-alkyl isomers are generally thermodynamically more stable, N7-isomers can be synthesized and are of significant interest.

The stability of N7-alkyl groups can be condition-dependent. For instance, studies on 7-(tert-butyl)-6-chloropurine have shown that the N7-tert-butyl group is stable under basic conditions but can be labile in the presence of aqueous mineral acids or Lewis acids. In contrast, the corresponding N9-isomer exhibits greater stability across a range of conditions. While an ethyl group is generally more stable than a tert-butyl group, its stability on the N7 position of a purine ring under strongly acidic conditions should be considered. The persistence of N7-ethyl-guanine adducts in DNA has been noted to be dependent on their chemical stability and repair mechanisms.

Direct functionalization of the N7-ethyl group presents a synthetic challenge. The ethyl group itself is relatively unreactive. However, strategies could be envisioned that involve the introduction of a more reactive handle on the ethyl chain during the initial synthesis.

While direct C-H activation of the ethyl group is difficult, analogous functionalizations on other parts of the purine scaffold suggest possibilities. For example, methods for the functionalization of C-H bonds at various positions on the purine ring have been developed, although these typically target the purine core itself. Research into the functionalization of N-alkyl chains on other heterocyclic systems might offer insights into potential pathways for modifying the N7-ethyl group of this compound.

Reactivity of the Methyl Group at C2

The methyl group at the C2 position is generally less reactive than the chloro substituent at C6. However, under specific conditions, it can undergo chemical transformations. The reactivity of a C2-methyl group on a purine ring is influenced by the electronic nature of the purine system.

The protons of the C2-methyl group can exhibit some acidity and may be removed by a strong base to generate a carbanion. This nucleophilic species could then, in principle, react with electrophiles. However, the acidity of a C2-methyl group is generally low.

Reactions Involving the C2-Methyl Group

The methyl group at the C2 position of the purine ring is generally less reactive than other sites on the heterocycle. However, under specific conditions, it can participate in certain chemical transformations. The acidity of a methyl group attached to a heterocyclic ring can be increased by the presence of electron-withdrawing groups on the ring, which can facilitate condensation reactions. While direct experimental data on the reactivity of the C2-methyl group of this compound is limited, analogies can be drawn from related heterocyclic systems. For instance, the methyl group in 2-methylpyridines, which are also nitrogen-containing heterocycles, can undergo condensation with aromatic aldehydes in the presence of a base.

Electrophilic and Nucleophilic Reactivity of the Purine Heterocycle

The purine ring system is an aromatic heterocycle composed of fused pyrimidine (B1678525) and imidazole rings. rsc.org This structure gives rise to a complex electronic landscape with multiple sites susceptible to both electrophilic and nucleophilic attack.

The reactivity of the purine core is characterized by several potential sites for chemical modification. The nitrogen atoms of the purine ring (N1, N3, N7, and N9) possess lone pairs of electrons, making them nucleophilic and thus prone to electrophilic attack, such as alkylation. acs.org The carbon atoms of the purine ring, particularly C2, C6, and C8, can be sites for either nucleophilic or electrophilic substitution, depending on the substituents present.

For this compound, the primary reactive sites are:

C6 Position : The carbon atom bonded to the chlorine atom is highly electrophilic and is the principal site for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles. nih.gov

N1, N3, and N9 Positions : These nitrogen atoms are potential sites for electrophilic attack, such as protonation or further alkylation, although the existing N7-ethyl group can sterically hinder attack at adjacent positions.

C8 Position : This position in the imidazole ring of the purine can be susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the attacking species. mdpi.com

| Position | Type of Reactivity | Influencing Factors |

|---|---|---|

| C6 | Electrophilic (prone to nucleophilic attack) | Electron-withdrawing chloro group |

| N1, N3, N9 | Nucleophilic (prone to electrophilic attack) | Lone pair availability, steric hindrance from 7-ethyl group |

| C8 | Electrophilic or Nucleophilic | Electronic effects of substituents, nature of reagent |

| C2-Methyl | Potentially acidic protons | Activation by the heterocyclic ring |

The substituents on the purine ring significantly modulate its reactivity.

6-Chloro Substituent : The chlorine atom at the C6 position is a strong electron-withdrawing group. This has two major effects: it deactivates the pyrimidine ring towards electrophilic attack and, more importantly, it makes the C6 carbon highly susceptible to nucleophilic substitution. nih.gov Studies on related 6-chloropurines have shown that this position is readily attacked by various nucleophiles, leading to the synthesis of a wide array of 6-substituted purine derivatives. nih.gov

7-Ethyl Substituent : The ethyl group at the N7 position is an electron-donating group, which slightly increases the electron density of the purine ring, potentially making it more susceptible to electrophilic attack at other positions. However, its primary influence is steric. By occupying the N7 position, it directs alkylation and other electrophilic attacks to the remaining nitrogen atoms (N1, N3, or N9). The presence of an alkyl group at N7 can also influence the regioselectivity of reactions at other positions on the ring. For instance, in the tert-butylation of 6-substituted purines, the nature of the substituent at C6 was found to be critical for the success of N7-alkylation. acs.org

2-Methyl Substituent : The methyl group at the C2 position is also an electron-donating group. This substituent increases the electron density of the pyrimidine portion of the purine ring, which could slightly modulate the reactivity of adjacent atoms. Its presence can also exert a minor steric influence on reactions occurring at the N1 and N3 positions.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |

|---|---|---|---|---|

| -Cl | C6 | Electron-withdrawing | Moderate | Activates C6 for nucleophilic substitution |

| -CH2CH3 | N7 | Electron-donating | Significant | Directs electrophilic attack to other nitrogen atoms; steric hindrance |

| -CH3 | C2 | Electron-donating | Moderate | Increases electron density in the pyrimidine ring |

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 7 Ethyl 2 Methyl 7h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 6-Chloro-7-ethyl-2-methyl-7H-purine in solution. By analyzing the chemical shifts, signal multiplicities, and correlations in one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is anticipated to display four distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the purine (B94841) ring system.

The most downfield signal is expected to be the singlet corresponding to the C8-H proton, a characteristic feature of the purine ring. The ethyl group attached to the N7 position will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl pattern. The methyl group at the C2 position will appear as a singlet.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C8-H | ~8.5-8.9 | Singlet | 1H |

| N7-CH2CH3 | ~4.3-4.6 | Quartet | 2H |

| C2-CH3 | ~2.5-2.8 | Singlet | 3H |

| N7-CH2CH3 | ~1.4-1.7 | Triplet | 3H |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the purine ring carbons are particularly informative for confirming the N7-alkylation pattern. A key indicator for N7-substitution in 6-chloropurines is the chemical shift of the C5 carbon, which is typically shielded and appears at a lower ppm value (around 123 ppm) compared to the corresponding N9-isomer (around 132 ppm).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | ~155-158 |

| C4 | ~150-153 |

| C5 | ~122-125 |

| C6 | ~151-154 |

| C8 | ~145-148 |

| N7-CH2 | ~40-43 |

| C2-CH3 | ~16-19 |

| N7-CH2CH3 | ~14-16 |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals. For instance, the quartet at ~4.4 ppm would show a correlation to the carbon signal at ~41 ppm, and the triplet at ~1.5 ppm would correlate to the carbon at ~15 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity across the molecule. Key expected HMBC correlations for this compound would include:

The C8-H proton (~8.7 ppm) showing correlations to the C4, C5, and N7-CH2 carbons.

The N7-CH2 protons (~4.4 ppm) showing correlations to the C5 and C8 carbons of the purine ring, as well as the N7-CH2C H3 carbon.

The C2-CH3 protons (~2.6 ppm) showing correlations to the C2 carbon of the purine ring.

These 2D NMR experiments, when used in conjunction, provide a comprehensive and definitive structural elucidation. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C8H9ClN4), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]+ peak having an intensity of approximately one-third of the molecular ion peak [M]+, due to the natural abundance of the ³⁷Cl isotope.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (for ³⁵Cl) | 197.0594 |

| [M+H]⁺ (for ³⁷Cl) | 199.0565 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation is likely to occur at the N7-ethyl group.

A primary fragmentation pathway would be the loss of an ethyl radical (•CH2CH3), resulting in a prominent fragment ion. Another common fragmentation for N-alkylated heterocycles is the loss of ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement mechanisms.

Expected MS/MS Fragmentation:

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |

| 197.0594 | 168.0203 | C2H5 (Ethyl radical) |

| 197.0594 | 169.0281 | C2H4 (Ethylene) |

X-ray Crystallography for Definitive Solid-State Structural Determination

Confirmation of Molecular Conformation and Tautomeric Form

For purine derivatives, X-ray crystallography is crucial in unambiguously identifying the specific tautomeric form present in the solid state and the exact location of substituent groups. In a related N-7 alkylated purine, X-ray analysis confirmed the attachment of the alkyl group at the N-7 position of the purine ring. nih.gov This type of analysis is essential for this compound to confirm the ethyl group is indeed on the N-7 nitrogen and to understand the planarity and geometry of the purine ring system with its substituents. The strain induced by N-7 alkylation can sometimes influence the conformation of the purine ring itself. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a purine derivative will show characteristic absorption bands corresponding to the vibrations of its various bonds. For instance, the NIST WebBook provides IR spectra for similar purine compounds, such as 7H-Purine, 7-benzyl-2,6-dichloro- and 9H-Purine, 6-chloro-9-(methoxymethyl)-, which can serve as a reference for identifying the characteristic peaks for the purine core and the substituent groups in this compound. nist.govnist.gov The spectra of related compounds are often used to assign the observed vibrational modes. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Charge-Transfer Complexes

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the purine chromophore. The position and intensity of these bands are influenced by the substituents on the purine ring. The presence of the chloro, ethyl, and methyl groups will cause shifts in the absorption maxima compared to the parent purine. In a study of a related compound, two UV-active compounds were identified during the purification process, indicating the utility of UV detection in chromatographic methods. nih.gov

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of purine derivatives. For example, the synthesis of a related radiolabeled purine, [¹¹C]7m6BP, utilized HPLC for the separation and purification of the final product. researchgate.net The purity of commercial samples of related compounds is often documented using techniques like HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry). bldpharm.combldpharm.com These methods are crucial for ensuring the identity and purity of this compound for any subsequent use.

Interactive Data Table: Analytical Data for Purine Derivatives

| Compound Name | Analytical Technique | Key Findings |

| 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one | X-ray Crystallography | Confirmed N-7 alkylation, revealed weak Cl⋯O interactions and offset π–π stacking. nih.govresearchgate.net |

| 7H-Purine, 7-benzyl-2,6-dichloro- | Infrared Spectroscopy | Provided reference IR spectrum for a substituted purine. nist.gov |

| [¹¹C]7m6BP | HPLC | Used for separation and purification of the radiolabeled compound. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a crucial analytical technique for the verification of the purity of this compound and for its quantification in various matrices. A common approach for the analysis of purine derivatives is reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Detailed research findings indicate that a reversed-phase C18 column is highly effective for the separation of purine analogs. The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a controlled pH. nih.govchromatographyonline.com For purine compounds, the pH of the mobile phase can significantly influence retention times by altering the ionization state of the molecule. chromatographyonline.com

In a hypothetical analysis of this compound, a gradient elution method would likely be employed to ensure the efficient elution of the target compound while separating it from any starting materials or by-products from its synthesis. The analysis would be monitored using a UV detector, as the purine ring system is chromophoric and exhibits strong absorbance in the UV region, typically around 260-280 nm.

The retention time of the compound is a key identifier under specific chromatographic conditions. For this compound, its retention would be influenced by the hydrophobicity imparted by the chloro, ethyl, and methyl groups.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the structural elucidation of volatile and thermally stable compounds. However, purines are generally non-volatile due to their polar nature and ability to form hydrogen bonds. Therefore, a derivatization step is necessary to increase their volatility for GC-MS analysis. nih.govyoutube.com

Common derivatization techniques for compounds with active hydrogens, such as the purine ring, include silylation and alkylation. nih.govyoutube.com Silylation, for instance, involves reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the purine ring with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are detected, providing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the TMS-derivative. The fragmentation pattern would exhibit characteristic losses of the substituents (ethyl, methyl, and chloro groups) and fragments of the purine ring, which helps to confirm the structure of the parent molecule. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope. chemguide.co.uk

Table 2: Predicted GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Hypothetical Molecular Ion (M+) | m/z corresponding to the TMS derivative |

| Major Predicted Fragments | Fragments corresponding to the loss of CH3, C2H5, Cl, and TMS groups, as well as characteristic purine ring fragments. |

Computational Chemistry and Theoretical Studies of 6 Chloro 7 Ethyl 2 Methyl 7h Purine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine molecular geometries, energy levels, and reactivity indicators.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-chloro-7-ethyl-2-methyl-7H-purine, DFT can be employed to predict a variety of properties. Calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

Key parameters that can be determined through DFT analysis include:

Optimized Geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data for structural validation.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to understand the molecule's stability and reaction energetics.

For a related compound, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, studies have shown how N-7 alkylation can induce strain, which influences the reactivity of the purine (B94841) ring. nih.gov DFT calculations for this compound would similarly elucidate the electronic effects of the ethyl group at the N-7 position, the methyl group at C-2, and the chlorine atom at C-6 on the purine core.

Interactive Table: Hypothetical DFT-Calculated Properties of this compound

This table is illustrative of the types of data generated from DFT calculations and is not based on published experimental results for this specific compound.

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Total Energy | -950 Hartree | The total electronic energy of the molecule in its optimized geometry. |

Semi-Empirical Methods for Conformational Analysis

Conformational analysis is crucial for understanding the flexibility of a molecule, particularly the rotation around single bonds. For the ethyl group attached to the purine ring in this compound, different rotational conformations (rotamers) will have varying energies.

Semi-empirical methods, such as AM1 or PM7, offer a computationally less expensive alternative to DFT for exploring the potential energy surface of a molecule. These methods use parameters derived from experimental data to simplify quantum mechanical calculations. They are particularly well-suited for scanning the rotational barrier of the ethyl group to identify the most stable conformers and the energy required to transition between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is critical for assessing the potential of this compound as a biologically active agent.

Prediction of Binding Modes and Affinities with Biological Targets

Given its structural similarity to endogenous purines, this compound could be docked into the active sites of various purine-binding proteins, such as kinases, dehydrogenases, or viral polymerases. The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Using a docking program (e.g., AutoDock, GOLD) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores typically indicating more favorable binding.

These simulations can predict whether the compound is likely to bind to a specific target and the most probable binding pose it will adopt.

Identification of Key Residues and Interaction Hotspots in Binding Pockets

Beyond predicting affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen Bonds: Between the purine nitrogen atoms and amino acid residues like aspartate, glutamate, or serine.

Hydrophobic Interactions: Involving the ethyl and methyl groups with nonpolar residues such as leucine, valine, or isoleucine.

Halogen Bonds: The chlorine atom at the C-6 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-stacking: Between the aromatic purine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these "hotspots" is crucial for explaining the compound's potential mechanism of action and for designing future analogs with improved potency and selectivity. Studies on related 6-chloropurine (B14466) derivatives often reveal key interactions that drive their biological activity.

Interactive Table: Hypothetical Key Interactions for this compound in a Kinase Active Site

This table is a representative example of data generated from a molecular docking simulation.

| Ligand Moiety | Protein Residue (Example) | Interaction Type | Predicted Distance (Å) |

| N1 of Purine | Valine-85 (Backbone NH) | Hydrogen Bond | 2.9 |

| N3 of Purine | Leucine-83 (Backbone NH) | Hydrogen Bond | 3.1 |

| Chlorine at C6 | Glycine-86 (Backbone O) | Halogen Bond | 3.2 |

| Ethyl Group at N7 | Isoleucine-10 | Hydrophobic | 3.8 |

| Methyl Group at C2 | Alanine-31 | Hydrophobic | 3.9 |

| Purine Ring | Phenylalanine-80 | Pi-Pi Stacking | 4.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of purine analogs related to this compound were synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme), a QSAR model could be developed.

The process involves:

Calculating a variety of molecular descriptors (e.g., physicochemical properties like logP, electronic properties from DFT, and topological indices) for each compound in the series.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates these descriptors with the observed biological activity.

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Provide insights into the structural features that are most important for activity (e.g., whether a bulky or electron-withdrawing group at a certain position increases or decreases activity).

While no specific QSAR models for this compound are documented, studies on related purine series have successfully employed this technique to guide the development of potent and selective inhibitors for various therapeutic targets. nih.gov

Prediction of Reactivity Parameters and Biological Potency

The reactivity and biological potential of this compound can be elucidated through the calculation of various quantum chemical descriptors. These parameters, derived from the electronic structure of the molecule, offer insights into its behavior in chemical reactions and its interactions with biological systems.

Reactivity Parameters:

Density Functional Theory (DFT) is a commonly employed method to calculate a range of reactivity descriptors. For a molecule like this compound, these calculations would typically involve optimizing the geometry of the molecule and then determining its electronic properties. Key reactivity parameters that can be predicted include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would pinpoint which atoms are most likely to participate in chemical reactions.

Prediction of Biological Potency:

Computational methods are instrumental in the early stages of drug discovery for predicting the biological potency of novel compounds. The structural similarity of this compound to naturally occurring purines suggests its potential to interact with various biological targets. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool for predicting biological activity. mdpi.com These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model could be developed by correlating its calculated molecular descriptors with experimentally determined biological activities of a set of related purine derivatives. nih.gov

Illustrative Table of Predicted Reactivity Parameters

| Parameter | Definition | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A higher HOMO energy would suggest a greater tendency to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A lower LUMO energy would indicate a higher propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's overall electron-attracting tendency. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value suggests greater stability and lower reactivity. |

Correlation of Molecular Descriptors with Observed Chemical or Biological Data

The predictive power of computational chemistry is validated by correlating calculated molecular descriptors with experimentally observed data. Molecular descriptors are numerical values that encode chemical information and can be categorized based on their dimensionality (0D, 1D, 2D, 3D, 4D). wikipedia.org

For this compound, a range of descriptors can be calculated, including:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These 3D descriptors are based on the molecule's optimized geometry and include parameters like molecular surface area and volume.

Electronic Descriptors: As discussed previously, these are derived from the molecule's electronic structure and include dipole moment, polarizability, and orbital energies.

Once calculated, these descriptors can be used to build QSAR models. The goal is to find a statistically significant correlation between a set of descriptors and an observed property, such as reaction rate or biological activity (e.g., IC50 values). For instance, a study on curcumin (B1669340) analogs used QSAR to identify key structural features for anticancer activity. mdpi.com Similarly, for a series of purine derivatives including analogs of this compound, a QSAR model could reveal which combination of steric, electronic, and hydrophobic properties is most conducive to a desired biological effect. nih.gov

Illustrative Table of Molecular Descriptors and Their Potential Correlations

| Descriptor Type | Example Descriptor | Potential Correlation with Observed Data |

| Topological | Wiener Index | Can correlate with physical properties like boiling point and viscosity. |

| Geometrical | Molecular Surface Area | May correlate with binding affinity to a biological target. |

| Electronic | Dipole Moment | Can influence solubility and interactions with polar environments. |

| Quantum Chemical | HOMO/LUMO Energies | Correlate with reactivity and potential for charge-transfer interactions. |

Tautomeric Equilibrium and Protonation States

Computational Determination of the Most Stable Tautomeric Forms

Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. wikipedia.org The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties. For this compound, tautomerism would involve the migration of a proton between the nitrogen atoms of the purine ring.

Computational methods, particularly DFT, are highly effective in determining the most stable tautomeric forms of a molecule. nih.gov The standard approach involves:

Geometry Optimization: The geometries of all possible tautomers are optimized to find their minimum energy structures.

Energy Calculation: The electronic energies and Gibbs free energies of the optimized structures are calculated.

Stability Ranking: The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form in equilibrium.

Studies on similar purine derivatives have shown that the N(7)H and N(9)H tautomers are often the most stable. nih.govorientjchem.org For this compound, the presence of the ethyl group at the N7 position fixes this part of the molecule. Therefore, any tautomerism would likely involve the remaining proton on the imidazole (B134444) ring. However, given the specified structure, the primary focus would be on protonation states rather than neutral tautomerism.

Prediction of Acid Dissociation Constants (pKa) and Basicity

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity in solution. Predicting the pKa values of a molecule like this compound is important for understanding its behavior in physiological environments and for designing drug formulations.

Computational methods can provide reliable estimates of pKa values. acs.orgwayne.edu The general approach involves calculating the Gibbs free energy change for the deprotonation or protonation reaction in solution. This is often done using a combination of quantum mechanical calculations for the molecule in the gas phase and a solvation model to account for the effects of the solvent. wayne.edunih.gov

For this compound, the basicity would be determined by the pKa of its conjugate acid (the protonated form). The purine ring has several nitrogen atoms that can be protonated, and computational methods can help identify the most likely site of protonation by comparing the energies of the different protonated species. The chlorine atom at the 6-position, being electron-withdrawing, would be expected to decrease the basicity of the purine ring system compared to unsubstituted purine. Conversely, the electron-donating methyl and ethyl groups would slightly increase the basicity. The interplay of these electronic effects determines the final pKa value.

Future Research Directions and Perspectives for 6 Chloro 7 Ethyl 2 Methyl 7h Purine

Exploration of Novel Synthetic Routes for Diverse N7-Ethyl-Purine Derivatives

The synthesis of N7-alkylated purines is often challenging due to the preferential formation of the thermodynamically more stable N9-isomer. acs.org Direct alkylation of purine (B94841) rings with alkyl halides typically results in a mixture of N7 and N9 substituted products, necessitating laborious separation. acs.orgnih.gov Future research should focus on developing highly regioselective synthetic methods to favor the N7-ethylation of the 2-methyl-6-chloropurine core.

Key areas for exploration include:

Advanced Catalytic Systems: While Lewis acids like SnCl4 have shown success in directing the regioselective N7-tert-alkylation of 6-chloropurine (B14466), their applicability for introducing smaller alkyl groups like ethyl needs to be systematically investigated. acs.orgnih.gov Future work could explore a broader range of Lewis acids or novel organometallic catalysts to enhance regioselectivity for the N7-ethyl isomer. nih.gov

Solvent and Base Optimization: The choice of solvent can significantly influence the N7/N9 isomeric ratio in alkylation reactions. Studies on related 6-halopurines have shown that less polar solvents can improve N7 selectivity. researchgate.net A systematic screening of solvents and bases for the ethylation of 2-methyl-6-chloropurine could lead to optimized conditions that favor the desired N7 product.

Multi-step Regiospecific Strategies: Alternative strategies that bypass the direct alkylation challenge involve the construction of the purine ring from appropriately substituted imidazole (B134444) precursors. acs.org These multi-step, while more laborious, offer unambiguous regioselectivity and could be adapted for the efficient synthesis of 6-Chloro-7-ethyl-2-methyl-7H-purine and its derivatives. acs.org

| Synthetic Strategy | Description | Potential Advantages | Challenges for Future Research |

|---|---|---|---|

| Direct Alkylation | Reaction of a purine with an alkyl halide in the presence of a base. acs.org | Operationally simple, one-step process. | Poor regioselectivity (N7 vs. N9 isomers), requires extensive optimization and separation. acs.org |

| Lewis Acid-Catalyzed Alkylation | Uses a Lewis acid (e.g., SnCl4) to direct alkylation to the N7 position. nih.gov | Improved regioselectivity for certain alkyl groups (e.g., tert-butyl). nih.gov | Effectiveness for smaller alkyl groups like ethyl needs to be established; catalyst sensitivity. |

| Synthesis from Imidazole Precursors | Multi-step synthesis involving the cyclization of a substituted imidazole. acs.org | Unambiguous regioselectivity, high purity of the desired N7 isomer. | Longer synthetic route, potentially lower overall yield. acs.org |

Advanced Computational Studies for Predictive Modeling of Reactivity and SAR

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies represent a significant and untapped area of research.

Future computational investigations should include:

Reactivity and Stability Analysis: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. This would provide insights into the reactivity of the C6-Cl bond towards nucleophilic substitution, the relative stability of the N7-ethyl versus a hypothetical N9-ethyl isomer, and the conformational preferences of the ethyl group. In related N7-alkylated systems, substitution has been shown to induce steric strain, which can influence reactivity. nih.gov Computational modeling could quantify this strain for the N7-ethyl group.

Predictive SAR Modeling: Should derivatives of this compound show biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By correlating computed molecular descriptors (e.g., electrostatic potential, hydrophobicity, steric properties) of a series of derivatives with their biological activities, these models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

Docking and Molecular Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to the active site. This information is crucial for understanding the mechanism of action and for designing analogs with improved binding affinity and selectivity.

Investigation of Unique Chemical Transformations and Reaction Pathways of the Compound

The chemical functionality of this compound—specifically the labile 6-chloro substituent—makes it a versatile substrate for a variety of chemical transformations. While the reactions of similar 6-chloropurines are known, a detailed investigation into the specific pathways for this compound is warranted.

Key research avenues include:

Nucleophilic Aromatic Substitution: The C6-chloro group is an excellent leaving group, making the compound susceptible to substitution by a wide range of nucleophiles. Future work should systematically explore reactions with O-, S-, N-, and C-based nucleophiles to create diverse libraries of 6-substituted-7-ethyl-2-methyl-purines. Kinetic studies on the hydrolysis of related 6-chloro-7-methylpurines have provided valuable data on reactivity, which could be expanded to the N7-ethyl analog to understand the electronic influence of the ethyl group. rsc.org

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) should be applied to introduce aryl, heteroaryl, amino, and alkynyl groups at the C6 position. This would vastly expand the chemical space accessible from this precursor.

Purine Ring Transformations: Under specific conditions, the purine ring itself can undergo transformations. For instance, the reduction of an N7-substituted 6-chloropurine derivative to a more flexible dihydropurine has been observed. nih.gov Investigating the susceptibility of this compound to similar reductions or other ring-opening/ring-closing reactions could reveal novel chemical scaffolds.

| Reaction Type | Reagents/Conditions | Potential Products | Research Goal |

|---|---|---|---|

| Nucleophilic Substitution | Alkoxides, thiols, amines | 6-alkoxy, 6-thio, 6-amino derivatives | Explore functional group tolerance and create diverse libraries. |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | 6-aryl/heteroaryl derivatives | Introduce complex aromatic systems. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 6-amino derivatives | Access diverse substituted amine analogs. |

| Ring Reduction | Reducing agents (e.g., NaBH4) | Dihydropurine derivatives | Investigate stability and access to non-aromatic scaffolds. nih.gov |

Application of this compound as a Precursor for Complex Chemical Entities

Building upon its reactivity, this compound is an ideal starting material for the synthesis of more complex and potentially functional molecules. 6-Chloropurine itself is a valuable intermediate in the preparation of therapeutic agents. google.com

Future applications as a precursor include:

Medicinal Chemistry Scaffolds: Purine derivatives are known to possess a wide range of biological activities, including anticancer and antiviral properties. nih.govontosight.ai The title compound can serve as a key intermediate for generating libraries of novel compounds for high-throughput screening against various biological targets, such as protein kinases or serotonin (B10506) receptors. nih.gov

Diversity-Oriented Synthesis (DOS): The compound is a suitable starting point for DOS campaigns, where the goal is to rapidly generate a collection of structurally diverse molecules. acs.org By applying a variety of reaction pathways starting from this single precursor, chemists can explore uncharted areas of chemical space to discover molecules with novel functions.

Functional Materials and Probes: Derivatization of the 6-position could be used to attach fluorophores, affinity tags, or linkers for conjugation to solid supports or biomolecules, creating chemical probes to study biological processes or new materials with specific properties.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-7-ethyl-2-methyl-7H-purine, and how can alkylation regioselectivity at the N7 position be ensured?

- Methodological Answer : The synthesis of N7-substituted purines often involves alkylation of purine precursors under controlled conditions. For example, alkylation of 6-chloro-7H-purine derivatives with ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF can favor N7 substitution due to steric and electronic factors . To ensure regioselectivity, reaction temperature (ambient to 60°C) and prolonged stirring (e.g., 72 hours) are critical, as demonstrated in analogous N7-alkylpurine syntheses . Monitoring via TLC or HPLC is recommended to isolate the N7 isomer from potential N9 byproducts.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns. For instance, the N7-ethyl group typically shows upfield shifts compared to N9-alkylated analogs due to ring current effects .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry unambiguously, as seen in structurally similar purines like 2,6-dichloro-7-isopropyl-7H-purine .

Q. How can researchers mitigate side reactions during halogenation or alkylation steps in purine chemistry?

- Methodological Answer :

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of chloro or ethyl groups .

- Control stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize over-alkylation .

- Purify intermediates via flash chromatography (e.g., MeOH:CH₂Cl₂ gradients) to isolate target compounds from byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group at C6 is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the C7-ethyl and C2-methyl groups may slow kinetics. Computational modeling (DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) optimizes yields . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMSO) further elucidate electronic effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar N7-substituted purines?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Metabolic Stability Testing : Use liver microsomes or cytochrome P450 assays to assess whether metabolite interference explains divergent results .

- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing ethyl with cyclopropyl at C7) to correlate structural features with activity trends .

Q. How can computational methods guide the design of this compound derivatives for targeted protein interactions?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Validate with mutagenesis studies on key residues .

- MD Simulations : Analyze conformational stability of purine-protein complexes over nanosecond timescales to identify critical binding motifs .

- QSAR Modeling : Train models on datasets of analogous purines to predict bioactivity and toxicity .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ values .

- Error Propagation : Report confidence intervals (95% CI) for replicated experiments (n ≥ 3).

- ANOVA : Compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s test) .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields for N7-Alkylated Purines

| Precursor | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Chloro-7H-purine | Ethyl bromide | DMF | 25 | 67 | |

| 2,6-Dichloro-7H-purine | Isopropyl iodide | Acetone | 60 | 52 |

Table 2 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃) | C7-ethyl group |

| C NMR | δ 42.1 (CH₂CH₃) | Confirms alkylation at N7 |

| HRMS | [M+H]⁺ m/z calc. 215.0592, found 215.0595 | Validates molecular formula |

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.